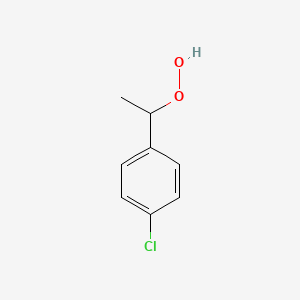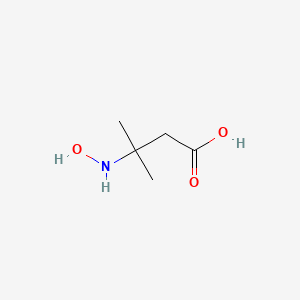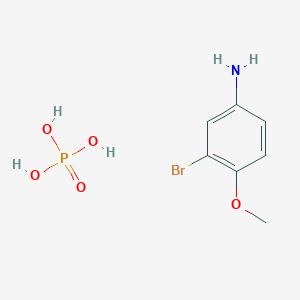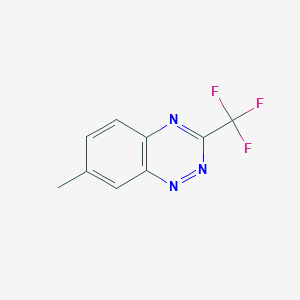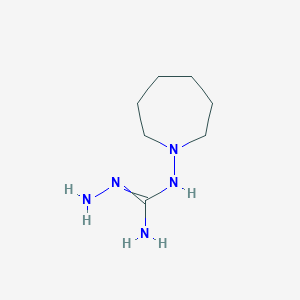
N-Azepan-1-ylcarbonohydrazonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Azepan-1-ylcarbonohydrazonic diamide is a chemical compound with the molecular formula C7H17N5. It is a member of the diamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Azepan-1-ylcarbonohydrazonic diamide typically involves the reaction of azepane with carbonohydrazide under controlled conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction is usually monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor depends on the desired production scale and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
N-Azepan-1-ylcarbonohydrazonic diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azepane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.
科学研究应用
N-Azepan-1-ylcarbonohydrazonic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-Azepan-1-ylcarbonohydrazonic diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect various biochemical pathways, including those involved in cell signaling and metabolism.
相似化合物的比较
Similar Compounds
Azepines: These are seven-membered nitrogen-containing heterocycles similar to azepane.
Benzodiazepines: These compounds contain a fused benzene and diazepine ring and are known for their psychoactive properties.
Oxazepines: These contain an oxygen atom in the seven-membered ring.
Thiazepines: These contain a sulfur atom in the seven-membered ring.
Uniqueness
N-Azepan-1-ylcarbonohydrazonic diamide is unique due to its specific structure and the presence of both azepane and carbonohydrazide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
186404-55-7 |
|---|---|
分子式 |
C7H17N5 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
2-amino-1-(azepan-1-yl)guanidine |
InChI |
InChI=1S/C7H17N5/c8-7(10-9)11-12-5-3-1-2-4-6-12/h1-6,9H2,(H3,8,10,11) |
InChI 键 |
BDFUSDFGYGXQGG-UHFFFAOYSA-N |
规范 SMILES |
C1CCCN(CC1)NC(=NN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

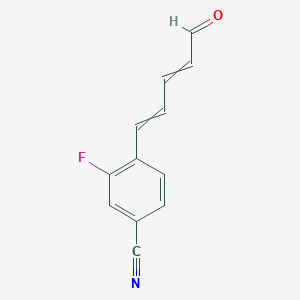
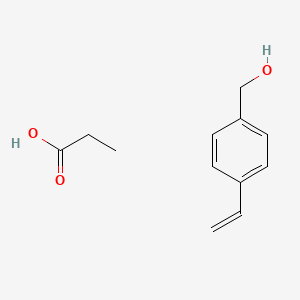
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
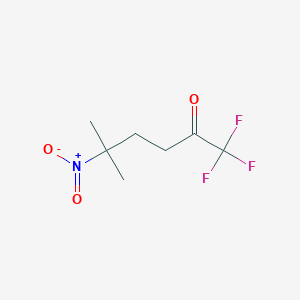
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
